molecular formula C11H14O4 B1583711 Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 5826-73-3

Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No. B1583711
CAS RN: 5826-73-3
M. Wt: 210.23 g/mol
InChI Key: CPBJWZMYYRQJOI-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound with the linear formula C11H14O4 . It has a molecular weight of 210.232 . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .


Synthesis Analysis

The synthesis of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate and its diastereomeric derivatives has been reported in the literature . They were synthesized and polymerized using ring-opening metathesis polymerization (ROMP) .


Molecular Structure Analysis

The molecular structure of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is defined by its linear formula C11H14O4 . More detailed structural information may be available in specialized chemical databases or literature .


Chemical Reactions Analysis

The compound has been used in polymerization reactions, specifically ring-opening metathesis polymerization (ROMP) . The reactions proceeded in a controlled manner as evidenced by linear relationships between the monomer-to-catalyst feed ratios and the molecular weights of the polymer products .

properties

IUPAC Name

dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQLNJWOULYVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(C1C(=O)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55738-37-9
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55738-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8041876
Record name Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

CAS RN

5826-73-3, 3014-58-2
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5826-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC-46421
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Record name Dimethyl carbate
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Record name Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Record name Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
DC Tabor, F White, LW Collier IV… - The Journal of Organic …, 1983 - ACS Publications
The catalytic transfer hydrogenation (CTH) of dimethyl bicyclo [2.2. 1] hepta-2, 5-diene-2, 3-dicarboxylate (3) on palladium on carbon is highly regioselective, giving predominant …
Number of citations: 47 pubs.acs.org
RV Ashirov, D Zemlyakov, AA Lyapkov… - Journal of Applied …, 2014 - Wiley Online Library
H NMR spectroscopy is used to study the kinetics of metathesis copolymerization of three isomeric 2,3‐dicarbomethoxy‐5‐norbornenes using the original N‐chelating ruthenium …
Number of citations: 20 onlinelibrary.wiley.com
SA Kiselev, DA Lenev, AA Lyapkov, SV Semakin… - RSC …, 2016 - pubs.rsc.org
The reactivity and activation parameters for the ring-opening metathesis polymerization of eight norbornene esters in the presence of a N-chelating Hoveyda–Grubbs II type catalyst …
Number of citations: 20 pubs.rsc.org
G Bartoli, S Cacchi, G Fabrizi, A Goggiamani - Synlett, 2008 - thieme-connect.com
The palladium-catalyzed hydroarylation of arenediazonium tetrafluoroborates with norbornene derivatives and analogues in the presence of Pd (OAc) 2 and i-Pr 3 SiH in THF affords …
Number of citations: 14 www.thieme-connect.com
A Leitgeb, K Mereiter, C Slugovc - Monatshefte für Chemie-Chemical …, 2012 - Springer
Upon comparative NMR spectroscopy studies, the isomerization of newly disclosed dichloro [κ 2 (C,O)-2-(N-propylaminocarbonyl)benzylidene][1,3-bis(2,4,6-trimethylphenyl)-4,5-…
Number of citations: 20 link.springer.com
E Kreutzwiesner, N Noormofidi… - Journal of Polymer …, 2010 - Wiley Online Library
This study is aimed at investigating the microbiocidal potential of amino‐functionalized poly(norbornenes) in the solid state. A series of norbornene‐type monomers that carry secondary …
Number of citations: 27 onlinelibrary.wiley.com
J Wappel, K Grudzień, M Barbasiewicz… - Monatshefte für Chemie …, 2015 - Springer
The initiation efficacy of eight differently substituted halo-chelated cis-dichloro-configured ruthenium-based second-generation benzylidene complexes was assessed in the ring-…
Number of citations: 5 link.springer.com
P Nolis, A Virgili - The Journal of Organic Chemistry, 2006 - ACS Publications
The synthesis and structural study of the fumarate of (S,S)-α,α‘-bis(trifluoromethyl)-1,8-anthracenedimethanol by NMR spectroscopy are reported. The conformational study of the 13-…
Number of citations: 10 pubs.acs.org
J Wappel, RC Fischer, L Cavallo… - Beilstein Journal of …, 2016 - beilstein-journals.org
A straightforward synthesis utilizing the ring-opening metathesis polymerization (ROMP) reaction is described for acid-triggered N, O-chelating ruthenium-based pre-catalysts bearing …
Number of citations: 14 www.beilstein-journals.org
E Pump, RC Fischer, C Slugovc - Organometallics, 2012 - ACS Publications
The current article discusses the lability of the chloride ligands in cis-dichloro ruthenium benzylidene complexes featuring the NHC ligand N,N′-bis[2,4,6-(trimethyl)phenyl]imidazolin-2-…
Number of citations: 35 pubs.acs.org

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